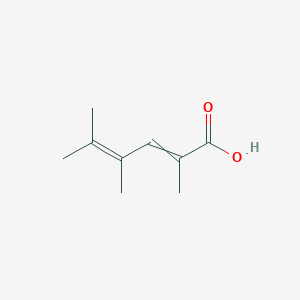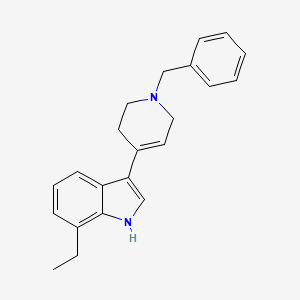
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole is a complex organic compound with a molecular formula of C22H24N2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole typically involves the reaction of 1-benzyl-4-piperidone with 7-ethylindole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems, particularly dopamine and serotonin .
Comparison with Similar Compounds
Similar compounds to 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole include:
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound lacks the ethyl group at the 7-position, which may affect its biological activity and binding affinity.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole: This compound has an ethoxy group at the 5-position, which can influence its chemical reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
194036-38-9 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-7-ethyl-1H-indole |
InChI |
InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3 |
InChI Key |
KUUVBKVEIXUBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


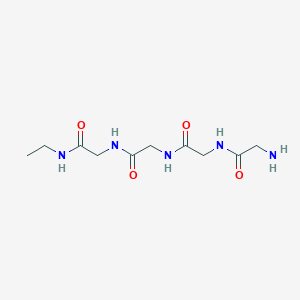
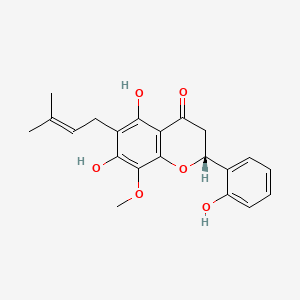
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)


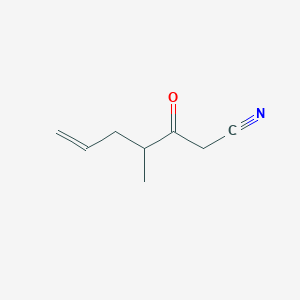
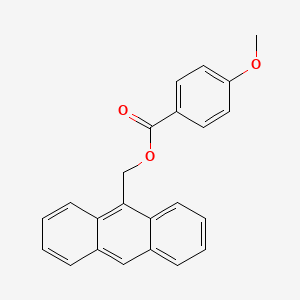
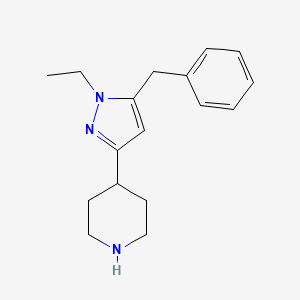
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
